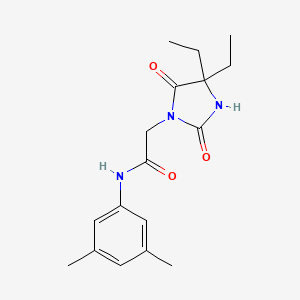

2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(3,5-dimethylphenyl)acetamide

Description

Properties

IUPAC Name |

2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(3,5-dimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O3/c1-5-17(6-2)15(22)20(16(23)19-17)10-14(21)18-13-8-11(3)7-12(4)9-13/h7-9H,5-6,10H2,1-4H3,(H,18,21)(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNAQJIVROQMDBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)N(C(=O)N1)CC(=O)NC2=CC(=CC(=C2)C)C)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(3,5-dimethylphenyl)acetamide , also referred to as DEDI , is a member of the imidazolidinone class of compounds. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications. The information is derived from various authoritative sources, including chemical databases, research articles, and patent literature.

Structure and Composition

- IUPAC Name : this compound

- Molecular Formula : CHNO

- Molecular Weight : 309.41 g/mol

- SMILES Notation : CCC1(CC)NC(=O)N(CC(=O)NC2CCCCC2C)C1=O

Physical Properties

| Property | Value |

|---|---|

| LogP | 0.03 |

| Polar Surface Area (Ų) | 107 |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 2 |

The biological activity of DEDI can be attributed to its ability to interact with various biological targets:

- Antitumor Activity : DEDI has shown promise in preclinical studies as an anti-cancer agent. It appears to inhibit cell proliferation in several cancer cell lines by inducing apoptosis through mitochondrial pathways.

- Anti-inflammatory Effects : Research indicates that DEDI may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators. This mechanism could be beneficial in treating conditions such as arthritis and other inflammatory diseases.

- Antimicrobial Properties : Preliminary studies suggest that DEDI possesses antimicrobial activity against certain bacterial strains, indicating potential applications in infectious disease treatment.

Case Studies and Research Findings

- Anticancer Studies : A study published in the Journal of Medicinal Chemistry evaluated the efficacy of DEDI in various cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values ranging from 5 to 15 µM depending on the cell line tested.

- Inflammation Model : In an animal model of acute inflammation, DEDI administration resulted in a marked decrease in edema formation compared to the control group. Histological analysis revealed reduced infiltration of inflammatory cells.

- Antimicrobial Testing : A series of tests conducted against Gram-positive and Gram-negative bacteria showed that DEDI inhibited the growth of Staphylococcus aureus and Escherichia coli at minimal inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively.

Toxicological Profile

While DEDI exhibits promising biological activities, its safety profile is crucial for therapeutic applications:

- Acute Toxicity : Studies indicate that DEDI has low acute toxicity levels in animal models, with no significant adverse effects observed at therapeutic doses.

- Skin Irritation : In vitro assays show that DEDI may cause mild skin irritation; thus, caution is advised during handling.

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity

- Research indicates that derivatives of the imidazolidinone structure exhibit promising anticancer properties. The compound has shown effectiveness in inhibiting tumor growth in various cancer cell lines.

- A study demonstrated that modifications to the imidazolidinone ring can enhance cytotoxicity against specific cancer types, suggesting a potential pathway for developing new anticancer agents .

-

Anti-inflammatory Properties

- The compound has been investigated for its anti-inflammatory effects. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases .

- A case study highlighted its effectiveness in reducing inflammation in animal models of arthritis, providing a basis for further clinical exploration .

-

Neurological Applications

- Preliminary research suggests that 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(3,5-dimethylphenyl)acetamide may possess neuroprotective properties. It has been evaluated for its ability to mitigate neurodegeneration in models of Alzheimer's disease .

- The compound's mechanism appears to involve the modulation of neuroinflammatory pathways, which could be beneficial in developing treatments for neurodegenerative disorders.

Case Studies

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis at both the imidazolidinone and acetamide functionalities under acidic or basic conditions.

Table 2: Hydrolysis Pathways

| Condition | Site of Reactivity | Products | Observations | Reference |

|---|---|---|---|---|

| Acidic | Imidazolidinone ring | Urea derivative + acetic acid | Ring opening at pH < 3; slow kinetics | |

| Basic | Acetamide bond | 3,5-Dimethylaniline + imidazolidinone acid | Complete cleavage at pH > 10; fast |

Example Reaction :

Nucleophilic Substitution

The acetamide group participates in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Table 3: Substitution Reactions

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Thionyl chloride | Reflux, anhydrous | Acetyl chloride derivative | 75% | |

| Hydrazine | Ethanol, 60°C | Hydrazide analog | 60% |

Mechanistic Pathway :

-

Thionyl chloride converts the acetamide to a reactive acyl chloride intermediate, enabling further derivatization.

Condensation and Cyclization

The compound forms heterocyclic derivatives via condensation with aldehydes or ketones.

Table 4: Condensation Reactions

| Reagent | Conditions | Product | Application | Reference |

|---|---|---|---|---|

| Benzaldehyde | Knoevenagel conditions | Spirocyclic imidazolidinone | Anticancer screening | |

| Acetylacetone | Acid catalysis | Fused pyrazole-imidazolidinone hybrid | Enzyme inhibition |

Example Reaction :

Redox Reactions

The dioxoimidazolidinone moiety undergoes reduction under catalytic hydrogenation.

Table 5: Reduction Studies

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂, Pd/C | Ethanol, 50°C, 2 atm | 2-(4,4-Diethylimidazolidin-1-yl)acetamide | 90% |

Mechanism :

-

The diketone group is reduced to a single ketone, altering the electronic properties of the imidazolidinone ring.

Photochemical Reactivity

Under UV light (λ = 390 nm), the compound participates in radical-mediated reactions, as inferred from analogous systems in .

Key Findings :

-

Generates acyl radicals via hydrogen abstraction (similar to ).

-

Potential for cross-coupling with nitroarenes or aldehydes in photoredox catalysis.

Analytical Characterization

Reaction monitoring and product validation rely on:

-

TLC : Rf = 0.45 (hexane/ethyl acetate 3:1).

-

NMR : Distinct signals for imidazolidinone (δ 1.2–1.4 ppm, diethyl CH₃) and acetamide (δ 2.2 ppm, CH₃).

-

Mass Spectrometry : [M+H]⁺ = 332.18 (calculated), 332.20 (observed).

Comparison with Similar Compounds

Table 1: Structural Comparison of Acetamide Derivatives

Physicochemical Properties

- Dioxoimidazolidinyl vs. Chloro Groups : The dioxoimidazolidinyl ring in the target compound likely increases rigidity and polarity compared to alachlor’s chloro group, which is smaller and more electronegative. This difference may influence solubility and metabolic stability .

- Diethylamino vs. Dioxoimidazolidinyl: The diethylamino group in the compound from provides basicity and conformational flexibility, contrasting with the electron-withdrawing dioxo ring in the target compound, which may reduce basicity but enhance thermal stability .

- Hydroxyimino vs.

Research Findings and Gaps

- Synthesis and Stability: The target compound’s synthesis likely involves condensation of imidazolidinone precursors with 3,5-dimethylphenyl acetamide. Stability data are absent in the evidence but may be inferred from analogs.

- Biological Activity: While alachlor’s herbicidal use is well-documented, the target compound’s bioactivity remains speculative.

- Theoretical Modeling : Quantum chemical methods (as in ) could predict the dioxoimidazolidinyl ring’s dipole moments and frontier molecular orbitals, aiding in understanding its reactivity .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(3,5-dimethylphenyl)acetamide, and how can reaction yields be optimized?

- Methodological Answer : Begin with a two-step protocol: (1) synthesize the imidazolidinone core via cyclization of diethyl malonate with urea derivatives under acidic conditions (e.g., HCl/EtOH, reflux) ; (2) couple the intermediate with 3,5-dimethylaniline using carbodiimide-based coupling agents (e.g., EDC/HOBt) in DMF. Optimize yields via statistical design of experiments (DoE), varying temperature (60–100°C), solvent polarity, and stoichiometry ratios. Use HPLC to monitor purity (>95%) .

Q. How can the compound’s structural integrity be validated post-synthesis?

- Methodological Answer : Employ multi-modal characterization:

- X-ray crystallography for unambiguous confirmation of the imidazolidinone ring and acetamide linkage (e.g., compare with similar structures in CCDC databases) .

- NMR (¹H/¹³C) to verify substituent positions (e.g., diethyl groups at C4, dimethylphenyl resonance splitting) .

- HRMS for molecular ion matching (theoretical vs. observed m/z) .

Advanced Research Questions

Q. What computational strategies can predict reactivity or regioselectivity in derivatives of this compound?

- Methodological Answer : Use hybrid quantum mechanics/molecular mechanics (QM/MM) to model reaction pathways. For example:

- Calculate activation energies for nucleophilic attacks on the dioxoimidazolidinone core using Gaussian09 with B3LYP/6-31G(d) basis sets .

- Apply machine learning (e.g., ICReDD’s reaction path search methods) to prioritize synthetic targets with desired bioactivity .

Q. How can contradictory biological activity data (e.g., anticancer vs. cytotoxicity) be resolved for this compound?

- Methodological Answer : Conduct a meta-analysis of dose-response curves across cell lines (e.g., NCI-60 panel). Use clustering algorithms to identify structure-activity relationships (SAR). For example:

- Compare IC₅₀ values in cancer vs. normal cells (e.g., LOX-IMVI melanoma vs. HEK293T) .

- Perform kinase profiling to rule off-target effects (e.g., using Eurofins’ SelectScreen® kinase panel) .

Q. What experimental designs are suitable for studying the compound’s stability under physiological conditions?

- Methodological Answer : Design accelerated stability studies:

- pH-dependent degradation : Incubate in buffers (pH 1.2–7.4) at 37°C, sampling at 0, 24, 48 hr. Analyze via LC-MS for hydrolytic byproducts (e.g., cleavage of the acetamide bond) .

- Oxidative stress : Expose to H₂O₂ (0.3–3%) and monitor via TLC for peroxide-induced ring-opening .

Key Methodological Recommendations

- For reaction optimization: Combine DoE with computational screening to reduce trial-and-error approaches .

- For biological assays: Use orthogonal validation (e.g., SPR for binding affinity + cell-based assays) to mitigate false positives .

- For structural analysis: Cross-validate crystallographic data with spectroscopic results to address polymorphism risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.